2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C22H25N3O6S2 and it has a molecular weight of 491.58. The structure includes a thiazolidine ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring.Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound is part of a class of synthesized thiazolidinone derivatives that have been evaluated for their antimicrobial properties. These derivatives, including structures similar to the specified compound, have shown promising activity against a range of bacteria and fungi, indicating their potential as novel antimicrobial agents. For instance, a study demonstrated the synthesis of various thiazolidinone derivatives and assessed their effectiveness against Gram-negative and Gram-positive bacteria, as well as Aspergillus niger and Candida albicans, showcasing the broad-spectrum antimicrobial potential of these compounds (Badiger, Mulla, Khazi, & Khazi, 2013).
Anticancer Potential
Thiazolidinone derivatives, closely related to the queried compound, have been explored for their anticancer activities. Their structure-activity relationships are pivotal in designing compounds with enhanced efficacy against various cancer cell lines. The modification of the thiazolidinone core and its substitution patterns play critical roles in determining the cytotoxic properties against cancer cells, suggesting the potential of these compounds in cancer therapy (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Photodynamic Therapy Applications
Compounds incorporating the benzenesulfonamide group have been synthesized and characterized for their applications in photodynamic therapy (PDT). These compounds exhibit significant photophysical and photochemical properties, including high singlet oxygen quantum yields, making them promising candidates for the treatment of cancer through PDT. The structural attributes of these compounds contribute to their potential as efficient photosensitizers, which is crucial for the successful application of PDT in oncology (Pişkin, Canpolat, & Öztürk, 2020).
Aldose Reductase Inhibition
Some derivatives of the thiazolidinone class have shown potential as aldose reductase inhibitors, which is significant for the management of diabetic complications. By inhibiting the aldose reductase enzyme, these compounds can prevent or reduce the severity of diabetic complications, highlighting their therapeutic potential beyond antimicrobial and anticancer applications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Safety And Hazards
properties
IUPAC Name |
2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S2/c1-30-13-5-12-25-20(27)18(14-19(26)23-16-10-8-15(22)9-11-16)31-21(25)24-32(28,29)17-6-3-2-4-7-17/h2-4,6-11,18H,5,12-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKOKVKFMIFUIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide |
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